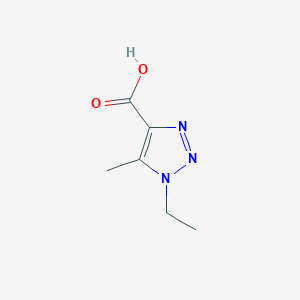

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

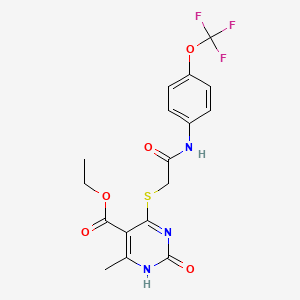

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-triazole . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been accomplished using various methods . One common method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole derivatives is characterized by the presence of a triazole ring containing two carbon and three nitrogen atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to their overall activity .Chemical Reactions Analysis

1H-1,2,3-triazole derivatives undergo various chemical reactions. For instance, they can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . They can also participate in reactions such as the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole derivatives can be determined using various spectroscopic techniques . For example, 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy can be used for characterization .Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the pharmaceutical industry due to the biological significance of 1,2,3-triazoles . These compounds are known for their stability and have been incorporated into various drugs, such as anticonvulsants, antibiotics, and anticancer agents. The triazole ring mimics the peptide bond, making it a useful scaffold in medicinal chemistry for drug design .

Polymer Chemistry

In polymer science, the triazole moiety can be utilized to create novel materials with specific properties. For instance, 1,2,3-triazoles can be used to synthesize polymers with enhanced thermal stability, mechanical strength, and chemical resistance. The triazole ring’s ability to participate in hydrogen bonding can also lead to the development of self-healing materials .

Supramolecular Chemistry

The triazole unit’s potential for hydrogen bonding and its dipole moment make it an excellent candidate for constructing supramolecular assemblies. These structures can be used for molecular recognition processes, which are fundamental in the development of sensors and molecular machines .

Bioconjugation

Bioconjugation involves attaching two molecules together, typically for biological applications. The triazole ring can act as a linker in bioconjugation reactions, such as those used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The stability of the triazole linkage ensures that the conjugate remains intact until it reaches the target site .

Chemical Biology

In chemical biology, 1,2,3-triazoles have been explored for their ability to modulate biological systems. They can serve as inhibitors or activators of enzymes, receptors, and other proteins. The triazole core’s versatility allows for the exploration of a wide range of biological activities, potentially leading to new therapeutic agents .

Fluorescent Imaging

Triazole derivatives can be engineered to exhibit fluorescent properties, making them useful in imaging applications. They can be used as probes to visualize biological processes at the molecular level, aiding in the diagnosis and study of diseases .

Mecanismo De Acción

Target of Action

Triazole derivatives are known to interact with a variety of biological targets . For instance, some triazole compounds have been found to inhibit enzymes like xanthine oxidase .

Mode of Action

For example, they can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes .

Biochemical Pathways

For instance, some triazole derivatives have been found to inhibit the synthesis of nucleic acids .

Result of Action

Triazole compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Direcciones Futuras

The future directions in the research of 1H-1,2,3-triazole derivatives could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Furthermore, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be a potential area of research .

Propiedades

IUPAC Name |

1-ethyl-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-4(2)5(6(10)11)7-8-9/h3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSFANDGZIVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)

![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)

![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)